Product packaging for D-[6,6'-2H2]galactose(Cat. No.:CAS No. 35669-34-2)

D-[6,6'-2H2]galactose

Cat. No.: B3327596
CAS No.: 35669-34-2
M. Wt: 182.17 g/mol
InChI Key: WQZGKKKJIJFFOK-HSGLPCGISA-N
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Description

Overview of Deuterium (B1214612) Labeling Strategies in Carbohydrate Metabolism Studies

Deuterium (²H), a stable isotope of hydrogen, is a particularly useful label in carbohydrate metabolism studies. mdpi.com Deuterium-labeled carbohydrates, such as D-[6,6'-²H₂]galactose, are valuable tools for tracing metabolic pathways and analyzing metabolic flux. scbt.com The introduction of deuterium into a carbohydrate molecule allows researchers to follow its journey through various enzymatic reactions. scbt.com

Several strategies for deuterium labeling of carbohydrates exist. One common method involves the chemical synthesis of the desired labeled sugar. rsc.org Another approach is hydrogen isotope exchange (HIE), which utilizes metallic catalysts to regioselectively introduce deuterium atoms without the need to synthesize labeled precursors. anr.fr Deuterium oxide (D₂O), or heavy water, can also be used for metabolic labeling, where deuterium is incorporated into various biomolecules, including carbohydrates, through biosynthetic processes. nih.gov

The choice of labeling position is crucial and depends on the specific metabolic pathway being investigated. For example, D-[6,6'-²H₂]glucose, a structural analog of D-[6,6'-²H₂]galactose, has been widely used to measure whole-body glucose turnover. nih.gov The deuterium atoms at the C-6 position are not lost during glycolysis, making this tracer ideal for studying the rate of glucose appearance and disposal. Similarly, the labeling in D-[6,6'-²H₂]galactose allows for the tracing of the galactose backbone through its metabolic conversions.

The analysis of deuterium-labeled carbohydrates and their metabolites is typically performed using mass spectrometry or NMR spectroscopy. rsc.orgnih.gov These techniques can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio or nuclear magnetic resonance properties, respectively. This allows for the precise quantification of tracer enrichment in different metabolic pools, providing insights into the rates of various metabolic processes. frontiersin.org

Historical Context of D-[6,6'-2H2]galactose Utilization in Biochemical Investigations

While the broader use of stable isotopes in metabolic research dates back to early studies on protein turnover, the specific application of deuterated carbohydrates like D-[6,6'-²H₂]galactose has evolved with advancements in analytical technology. ckisotopes.com The development of gas chromatography-mass spectrometry (GC-MS) and later, more sophisticated mass spectrometry techniques, enabled the routine use of stable isotope tracers in clinical and research settings. frontiersin.orgnih.gov

Initially, radioactive tracers such as ¹⁴C- and ³H-labeled carbohydrates were common but posed safety concerns. rsc.orgfrontiersin.org The shift towards stable isotopes offered a safer alternative, expanding the scope of metabolic studies in humans. ckisotopes.com D-[6,6'-²H₂]glucose became a widely used tracer for measuring glucose production and turnover. nih.govnih.gov

The study of galactose metabolism, particularly in the context of the inherited metabolic disorder galactosemia, created a demand for reliable tracers. nih.govscielo.brnih.gov In galactosemia, the deficiency of enzymes in the Leloir pathway, which converts galactose to glucose, leads to the accumulation of toxic metabolites. frontiersin.orgwikipedia.orgresearchgate.net Stable isotope-labeled galactose, including D-[1-¹³C]galactose and deuterated forms, has been employed to study the pathophysiology of this disease and to assess the efficacy of potential therapies. nih.govnih.gov

More recently, the use of D-[6,6'-²H₂]galactose and other labeled sugars has been integrated into broader metabolomics studies to unravel complex metabolic interactions, such as the cross-feeding of metabolites in microbial communities and the metabolic remodeling in diseases like cancer. embopress.orgmdpi.com These studies highlight the continued importance of specifically labeled tracers like D-[6,6'-²H₂]galactose in advancing our understanding of biochemistry and disease.

Research Findings and Data Tables

The table below summarizes key properties of D-galactose, the unlabeled parent compound of the tracer.

PropertyValue
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Melting Point168-170 °C
Solubility in Water100 mg/mL
Common SourcesDairy products, avocados, sugar beets

Table 1: Physicochemical Properties and Sources of D-Galactose. wikipedia.orgsigmaaldrich.com

Research into galactose metabolism has also shed light on the enzymes involved in its conversion to glucose via the Leloir pathway.

EnzymeFunctionGene
Galactokinase (GALK)Phosphorylates galactose to galactose-1-phosphate.GALK1
Galactose-1-Phosphate Uridyltransferase (GALT)Converts galactose-1-phosphate to UDP-galactose.GALT
UDP-galactose 4'-epimerase (GALE)Converts UDP-galactose to UDP-glucose.GALE

Table 2: Key Enzymes of the Leloir Pathway. frontiersin.orgwikipedia.org

The use of stable isotope tracers is often compared to understand their specific advantages. The following table compares D-[6,6'-²H₂]glucose with another tracer, [3,4-¹³C₂]glucose, for measuring glucose turnover.

TracerMethod of AnalysisKey Finding
[6,6-²H₂]glucose¹H and ²H NMRWidely used and validated for glucose turnover studies.
[3,4-¹³C₂]glucose¹³C NMRProvides identical glucose production rates as [6,6-²H₂]glucose and does not interfere with other ¹³C or ²H tracer measurements.

Table 3: Comparison of Tracers for Glucose Turnover Studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3327596 D-[6,6'-2H2]galactose CAS No. 35669-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R,6R)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-HSGLPCGISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Enrichment of D 6,6 2h2 Galactose

Chemical Synthesis Routes for Deuterated Monosaccharides

The chemical synthesis of deuterated monosaccharides often involves the strategic manipulation of hydroxyl groups to introduce deuterium (B1214612) at specific positions. A common and effective approach is the oxidation of a primary alcohol to an aldehyde, followed by reduction using a deuterium-donating reagent. This two-step process allows for the specific and high-yield incorporation of deuterium.

Specific Protocols for the Introduction of Deuterium at the C-6 Position of Galactose

The synthesis of D-[6,6'-2H2]galactose can be efficiently achieved through a selective oxidation-reduction sequence targeting the primary hydroxyl group at the C-6 position.

A widely employed protocol involves the following steps:

Protection of Hydroxyl Groups: To ensure the selective oxidation of the C-6 hydroxyl group, the other hydroxyl groups at C-1, C-2, C-3, and C-4, as well as the anomeric position, must be protected. This is typically achieved by reacting D-galactose with protecting groups that can be later removed under mild conditions.

Oxidation of the C-6 Hydroxyl Group: The protected galactose derivative, now with a free primary alcohol at the C-6 position, is subjected to selective oxidation. A variety of oxidizing agents can be used for this purpose, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to convert the primary alcohol into an aldehyde. youtube.com

Reduction of the C-6 Aldehyde with a Deuterium Source: The resulting aldehyde is then reduced using a deuterated reducing agent. Sodium borodeuteride (NaBD4) is a common choice for this transformation, as it efficiently delivers two deuterium atoms to the carbonyl carbon, yielding the desired this compound derivative. pearson.comyoutube.commasterorganicchemistry.com

Deprotection: The final step involves the removal of the protecting groups to yield the final product, this compound.

The following table summarizes the key reactions in this synthetic route:

StepReactionReagentsProduct
1ProtectionVarious protecting group reagentsProtected D-galactose
2OxidationPCC or Swern oxidation reagentsProtected D-galact-6-aldehyde
3ReductionSodium borodeuteride (NaBD4)Protected this compound
4DeprotectionAppropriate deprotection reagentsThis compound

Precursor Chemistry for this compound Synthesis

The successful synthesis of this compound is highly dependent on the strategic use of protecting groups. The primary hydroxyl group at the C-6 position of galactose is generally more reactive than the secondary hydroxyl groups, allowing for some degree of selective protection.

Commonly used protecting groups in carbohydrate chemistry include:

Acetals and Ketals: For example, isopropylidene groups can be used to protect the C-1, C-2 and C-3, C-4 diols.

Ethers: Benzyl (Bn) ethers are frequently used due to their stability under a wide range of reaction conditions and their ease of removal by hydrogenolysis.

Silyl (B83357) Ethers: Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can selectively protect the C-6 primary hydroxyl group. researchgate.net

The choice of protecting group strategy is critical to prevent unwanted side reactions and to ensure that the C-6 hydroxyl group is available for the key oxidation step. The electron density of acyl protecting groups can also influence the stereoselectivity of glycosylation reactions, a factor to consider in more complex syntheses involving this deuterated monosaccharide. acs.org

Enzymatic Synthesis Approaches for this compound

Enzymatic methods offer a highly selective and environmentally friendly alternative to chemical synthesis for the preparation of deuterated carbohydrates. wikipedia.org The enzyme galactose oxidase (GAO) is particularly well-suited for the synthesis of this compound. wikipedia.org

Galactose oxidase, a fungal enzyme, specifically catalyzes the oxidation of the primary alcohol at the C-6 position of D-galactose to the corresponding aldehyde, D-galacto-hexodialdose, with the concomitant reduction of molecular oxygen to hydrogen peroxide. wikipedia.org

The enzymatic synthesis protocol typically involves:

Enzymatic Oxidation: D-galactose is incubated with galactose oxidase in an aqueous buffer, leading to the formation of D-galacto-hexodialdose.

Reduction with a Deuterium Source: The resulting aldehyde is then reduced in situ or after isolation with a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce the two deuterium atoms at the C-6 position.

This chemoenzymatic approach benefits from the high specificity of the enzyme, which eliminates the need for complex protection and deprotection steps that are often required in purely chemical syntheses. researchgate.net

Isotopic Purity and Enrichment Assessment of this compound Preparations

The determination of isotopic purity and enrichment is a critical step in the characterization of this compound. This ensures that the deuterium has been incorporated at the desired position and quantifies the extent of deuteration. The two primary analytical techniques for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. rsc.org By comparing the mass spectrum of the deuterated galactose with that of its non-deuterated counterpart, the increase in molecular weight due to the incorporation of deuterium can be precisely measured. The relative intensities of the isotopic peaks in the mass spectrum allow for the calculation of the percentage of molecules that have been successfully dideuterated at the C-6 position. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the site of deuteration and assessing isotopic purity. nih.gov

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C-6 position will be absent or significantly reduced in intensity, providing direct evidence of successful deuteration at this site.

²H NMR: The ²H NMR spectrum will show a signal corresponding to the deuterium atoms at the C-6 position, further confirming the location of the isotopic label. nih.gov

The combination of these techniques provides a comprehensive evaluation of the isotopic purity and structural integrity of the synthesized this compound. rsc.org

Production Scale and Research Grade Availability of this compound

The synthesis of this compound can be performed on both small laboratory scales for research purposes and can be scaled up for larger quantities. The choice between chemical and enzymatic synthesis often depends on the desired scale and purity requirements. While chemical synthesis may be more amenable to large-scale production, enzymatic synthesis can offer higher purity on a smaller scale with fewer purification challenges.

Research-grade this compound is available from specialized chemical suppliers that focus on isotopically labeled compounds. While not as commonly stocked as its non-deuterated counterpart, D-galactose, which is widely available from various chemical suppliers, this compound can often be obtained through custom synthesis services. pfanstiehl.comselleckchem.com These companies have the expertise and equipment necessary to perform the multi-step synthesis and purification, as well as to provide detailed analytical data to certify the isotopic enrichment and purity of the final product.

Advanced Analytical Techniques for D 6,6 2h2 Galactose and Its Downstream Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracing

NMR spectroscopy is a powerful, non-destructive analytical tool that allows for the identification and quantification of molecules in complex mixtures. frontiersin.org In the context of stable isotope tracing, NMR is particularly adept at determining the specific location of an isotopic label within a molecule's structure.

2H NMR for Direct Detection of Deuterated Galactose and its Metabolites

Direct detection of deuterium by 2H NMR spectroscopy is a highly specific method for tracking the fate of D-[6,6'-2H2]galactose. Given the very low natural abundance of deuterium (approximately 0.015%), the administration of a 2H-enriched substrate results in signals that are easily distinguished from the natural background. nih.gov This high-contrast signal allows for clear visualization of the administered compound and its subsequent metabolic products. nih.gov

In a typical 2H NMR experiment, a spectrum of a biological sample (e.g., plasma, tissue extract) is acquired after the administration of this compound. The resulting spectrum will show distinct peaks corresponding to the deuterium atoms on the C-6 position of galactose. As galactose is metabolized, new peaks will appear at different chemical shifts, corresponding to the downstream metabolites that have incorporated the deuterium label. For instance, if this compound is converted to D-[6,6'-2H2]glucose via the Leloir pathway, a new 2H signal corresponding to the C-6 position of glucose will be detected. Further metabolism through glycolysis could lead to the appearance of deuterated lactate (B86563). medrxiv.org

The key advantages of 2H NMR include:

High Specificity : The low natural abundance of 2H ensures that the detected signal originates almost exclusively from the administered tracer. nih.gov

Structural Information : A single 2H NMR spectrum can provide the relative enrichment of deuterium at different positions within a molecule, offering direct insight into metabolic rearrangements. wustl.edu

Non-Invasive Potential : For in vivo studies, Deuterium Metabolic Imaging (DMI) allows for the non-invasive, spatial mapping of deuterated substrate uptake and metabolism in real-time. medrxiv.orgresearchgate.net

The short relaxation time of the deuterium nucleus allows for rapid data acquisition without signal saturation, which is beneficial for dynamic studies. nih.gov

13C NMR for Correlative Isotopic Enrichment Analysis in Metabolic Flux

While 2H NMR tracks the deuterium label, 13C NMR spectroscopy is often used in parallel to trace the carbon skeleton of metabolites. This dual-isotope approach provides a more complete picture of metabolic flux. In such experiments, a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glutamine) is co-administered or used in a separate experiment to complement the data from the this compound tracer.

Metabolic Flux Analysis (MFA) using 13C tracers involves measuring the incorporation of 13C into various intracellular metabolites. nih.gov The pattern of 13C distribution (isotopomer analysis) within these metabolites reveals the relative activities of different metabolic pathways. nih.govnrel.gov For example, analyzing the 13C labeling in lactate and glutamate (B1630785) can quantify the flux through glycolysis versus the tricarboxylic acid (TCA) cycle.

When combined with deuterium tracing, 13C NMR helps to:

Resolve Complex Pathways : Differentiate between pathways that may not be distinguishable by deuterium tracing alone.

Quantify Carbon Transitions : Provide precise measurements of carbon flux through central metabolic pathways. nih.gov

Validate Metabolic Models : The complementary data from 2H and 13C tracers provide stronger constraints for computational models of metabolic networks.

Specialized NMR pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter the NMR spectra to separate signals from 12C- and 13C-containing molecules, simplifying the analysis of complex biological mixtures. nih.gov

Methodological Advancements in Low Deuterium Enrichment Measurement by NMR

A primary limitation of NMR is its inherently lower sensitivity compared to mass spectrometry. frontiersin.org This can be a challenge when measuring metabolites with very low deuterium enrichment or when sample volume is limited. However, significant methodological advancements have been made to enhance NMR sensitivity:

High-Field Magnets : The use of higher magnetic field strengths (e.g., 7T, 9.4T, and above) directly increases signal-to-noise ratio and spectral dispersion, improving the detection limits for low-concentration metabolites. nih.govresearchgate.net

Cryogenic Probes : These probes cool the detection electronics to very low temperatures (~20-30 K), which dramatically reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four. frontiersin.org

Hyperpolarization Techniques : Methods like dynamic nuclear polarization (DNP) can increase the NMR signal by several orders of magnitude, although this is more commonly applied to 13C-labeled compounds like pyruvate. frontiersin.orgnih.gov

Indirect Detection : An alternative approach, known as quantitative exchange label turnover (QELT), uses conventional 1H MRS/MRSI to indirectly detect the accumulation of deuterated metabolites. The exchange of deuterium for protons on labeled molecules leads to a detectable signal decrease in the corresponding 1H MR spectrum. medrxiv.org

These advancements are pushing the boundaries of NMR, enabling the detection and quantification of deuterated metabolites at concentrations that were previously inaccessible. nih.gov

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry offers exceptional sensitivity and is a cornerstone of metabolomics and isotopic tracer studies. nih.gov It measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of isotopic enrichment in this compound and its metabolites. MS is typically coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Pentaacetate Derivatives of Galactose and Glucose Isotopomers

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. Carbohydrates like galactose and glucose are not inherently volatile, so they must first be chemically modified through derivatization. A common method is to convert them into their aldononitrile pentaacetate or pentaacetate derivatives, which are more volatile and exhibit good chromatographic properties. nih.govnih.gov

Following derivatization, the sample is injected into the GC, where the different sugar derivatives are separated. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions fragment in a predictable pattern, creating a unique mass spectrum for each compound.

For this compound, the incorporation of two deuterium atoms increases its mass. By analyzing the mass isotopomer distribution (MID) of the molecular ion and its characteristic fragments, the level of deuterium enrichment can be precisely calculated. nih.gov For example, the aldonitrile pentaacetate derivative of glucose yields several useful fragments that can be monitored to determine positional deuterium enrichment. nih.gov

Ion Fragment (m/z)Carbon Atoms OriginUtility in Deuterium Tracing
145C1-C2Enrichment at C1, C2
187C1-C3Enrichment at C1, C2, C3
217C1-C4Enrichment at C1, C2, C3, C4
242C3-C6Enrichment at C3, C4, C5, C6
328C1-C6 (minus acetate)Overall molecular enrichment

Table 1. Example of characteristic ion fragments from the GC-MS analysis of glucose aldononitrile pentaacetate derivatives used to determine positional isotopic enrichment. The analysis of this compound derivatives would yield analogous fragments, with mass shifts corresponding to the deuterium labels. Data sourced from nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Deuterated Carbohydrate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for many metabolomics applications due to its high sensitivity, specificity, and applicability to a wide range of non-volatile compounds without the need for derivatization. escholarship.orgresearchgate.net

In this technique, complex mixtures are first separated by LC, often using hydrophilic interaction liquid chromatography (HILIC) for polar compounds like carbohydrates. nsf.gov The eluting compounds are then ionized, commonly by electrospray ionization (ESI), and enter the mass spectrometer.

A tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective analysis using a technique called multiple reaction monitoring (MRM). researchgate.net In an MRM experiment, the first quadrupole selects a specific "parent" ion (e.g., the deprotonated this compound molecule). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific "daughter" fragment ion to be detected. This parent-daughter transition is highly specific to the target molecule, minimizing interference from other compounds in the sample matrix. researchgate.net

LC-MS/MS offers several advantages for quantifying deuterated carbohydrates:

High Sensitivity : Detection limits are often in the low micromolar to nanomolar range. nsf.gov

High Throughput : The elimination of the derivatization step shortens sample preparation time. escholarship.org

Direct Analysis : Can directly measure native carbohydrates in biological fluids like plasma. researchgate.net

Versatility : Capable of quantifying a wide range of metabolites simultaneously.

Analytical MethodSensitivityDerivatization Required?ThroughputPrimary Application
2H NMR ModerateNoModeratePositional analysis, in vivo imaging
GC-MS HighYesModerate-HighRobust quantification of volatile derivatives
LC-MS/MS Very HighNoHighHigh-sensitivity, high-throughput quantification

Table 2. Comparison of key figures of merit for advanced analytical techniques used in deuterium tracing studies. Data sourced from frontiersin.orgnih.govnsf.gov.

The isotope dilution method, where a known amount of the deuterated compound is used as an internal standard, is often employed in LC-MS/MS to achieve highly accurate quantification of the endogenous, unlabeled metabolite. mdpi.com

Principles of Atmospheric Pressure Chemical Ionization (APCI) and Multiple Reaction Monitoring (MRM) in Deuterated Galactose Analysis

The quantitative analysis of deuterated compounds and their metabolites in biological samples often relies on the high sensitivity and specificity of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS).

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry that is well-suited for analyzing polar and relatively less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.orglabx.com The process begins when the sample, often the eluate from an HPLC system, is passed through a heated nebulizer, which vaporizes the liquid into a fine mist. wikipedia.org This gaseous mixture of solvent and analyte then enters an ionization chamber at atmospheric pressure. A high voltage applied to a corona discharge needle creates a plasma of reactant ions from the solvent. illinois.edumetwarebio.com These solvent ions then transfer a proton to (or abstract a proton from) the analyte molecules through gas-phase ion-molecule reactions, creating detectable ions with minimal fragmentation. labx.comillinois.edu A key advantage of APCI is its compatibility with a wide range of solvents, including nonpolar ones, and high liquid flow rates, making it highly compatible with standard HPLC systems. wikipedia.orglabx.comnationalmaglab.org

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a tandem mass spectrometry (MS/MS) technique that provides exceptional specificity and sensitivity for quantifying target analytes. wikipedia.org It is performed on a triple quadrupole mass spectrometer, which consists of three quadrupoles (Q1, q2, and Q3). The process involves two stages of mass selection:

Precursor Ion Selection: In the first quadrupole (Q1), only the ion with a specific mass-to-charge ratio (m/z) corresponding to the target molecule (the precursor ion) is allowed to pass. For this compound, this would be the m/z of its protonated form, [M+2+H]+.

Fragmentation: The selected precursor ions then travel into the second quadrupole (q2), which functions as a collision cell. Here, they are fragmented by collision-induced dissociation (CID) with an inert gas.

Product Ion Selection: The resulting fragment ions are passed to the third quadrupole (Q3), which is set to select only a specific, characteristic fragment ion (the product ion) for detection. wikipedia.org

This specific precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and interferences from the complex matrix of a biological sample. purdue.edu In the analysis of deuterated compounds, MRM can distinguish between the labeled tracer and its unlabeled, endogenous counterpart by defining transitions for both, leveraging the mass difference imparted by the deuterium atoms. researchgate.net This allows for precise measurement of the enrichment and flux of the tracer through metabolic pathways.

ParameterAtmospheric Pressure Chemical Ionization (APCI)Multiple Reaction Monitoring (MRM)
Principle Gas-phase ionization via proton transfer from solvent ions generated by corona discharge. wikipedia.orgillinois.eduTandem MS technique involving selection of a precursor ion, its fragmentation, and selection of a specific product ion. wikipedia.org
Analytes Polar to moderately non-polar, thermally stable compounds (<1500 Da). wikipedia.orglabx.comTargeted analytes with known precursor/product ion transitions.
Key Advantage High compatibility with standard HPLC flow rates and various solvents. wikipedia.orglabx.comHigh sensitivity and specificity due to the filtering of chemical noise. purdue.edu
Application for Deuterated Compounds Efficiently ionizes the deuterated analyte for introduction into the mass spectrometer.Specifically detects and quantifies the deuterated analyte and its metabolites by monitoring their unique mass transitions. researchgate.net

Deuterium Metabolic Imaging (DMI) for Spatially Resolved Metabolic Mapping

Deuterium Metabolic Imaging (DMI) is a novel and non-invasive magnetic resonance imaging (MRI) technique that enables the three-dimensional mapping of metabolism in vivo. researchgate.netyale.edu It combines the administration of a non-radioactive, deuterium-labeled substrate, such as D-[6,6'-2H2]glucose (a close structural isomer of galactose), with 2H MR spectroscopic imaging to visualize and quantify the spatial distribution of the substrate and its downstream metabolic products. researchgate.netnih.gov

Unlike Positron Emission Tomography (PET) using the radioactive glucose analog ¹⁸FDG, which primarily shows glucose uptake, DMI provides information on subsequent metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This allows for a more comprehensive assessment of metabolic activity. A typical DMI study involves administering the deuterated substrate orally or via infusion, followed by a waiting period for the compound to be metabolized. Then, 2H MR spectroscopic data is acquired and processed to generate 3D metabolic maps that can be overlaid on anatomical MR images. yale.edu This technique has been successfully used to map metabolism in the brain and liver of both animal models and human subjects. researchgate.netnih.gov

Technical Aspects of Fast 2H MR Spectroscopic Imaging in Metabolic Studies

The core of DMI is deuterium (2H) Magnetic Resonance Spectroscopic Imaging (MRSI). nih.gov MRSI is an MRI technique that acquires a full spectrum of metabolite signals for each spatial voxel, rather than just a single intensity value as in conventional imaging. nih.gov However, MRSI is inherently slow due to the low signal intensity of metabolites and the need to encode both spatial and spectral information. nih.gov

To make DMI clinically feasible, significant technical advancements have been made to accelerate the acquisition process.

Pulse Sequence: A standard DMI acquisition uses a simple pulse-acquire sequence combined with phase-encoding gradients to obtain spatial information in three dimensions. yale.edu

Accelerated Acquisition: To overcome the long scan times of traditional MRSI, faster spatial-spectral sampling schemes have been implemented. One such approach is the use of non-Cartesian trajectories like density-weighted concentric ring trajectory (CRT) readout. This method has been shown to increase spatial resolution approximately 2.5-fold compared to conventional phase-encoding DMI, enabling the acquisition of whole-brain metabolic maps with submilliliter isotropic resolution (0.75 mL) in about 7 minutes. nih.gov

High-Field Scanners: The signal-to-noise ratio (SNR) is critical in DMI due to the low concentration of deuterated metabolites. Performing DMI on high-field MRI scanners (e.g., 7T) maximizes the available signal. nih.govismrm.org However, implementation on more widely available 3T scanners has also been demonstrated to produce high-quality whole-brain DMI. ismrm.org

Reconstruction: Advanced reconstruction techniques, such as low-rank denoising of the spatiotemporal data, are used to improve the quality of the metabolic maps, especially when dealing with the lower SNR associated with smaller voxels and faster acquisitions. nih.gov

These technical developments are crucial for enabling dynamic DMI, where metabolic processes can be followed over time, providing valuable data on metabolic rates. nih.gov

Detection of 2H-Labeled Metabolic Products in Biological Systems

Following the administration of this compound, the deuterium label is incorporated into various downstream metabolites as it proceeds through central energy metabolism. The metabolic pathway for galactose converges with that of glucose after its conversion to glucose-6-phosphate. The deuterium atoms on the C6 position are then traced through glycolysis and the TCA cycle.

DMI can detect and spatially map several key 2H-labeled products: biorxiv.orgbiorxiv.org

Deuterated Glucose/Glycogen (B147801): The initial substrate pool, including its storage form as glycogen, can be detected. In the liver, DMI has shown that [6,6′-²H2]glucose is stored as labeled glycogen. researchgate.netnih.gov

[3,3'-2H2]Lactate: During glycolysis, the deuterium on C6 of the hexose (B10828440) is transferred to the methyl group (C3) of pyruvate, which then readily exchanges with lactate. The resulting labeled lactate is a key indicator of glycolytic activity. biorxiv.orgbiorxiv.org

[4,4'-2H2]Glutamate and Glutamine (Glx): Pyruvate is converted to acetyl-CoA, which enters the TCA cycle. The deuterium label is subsequently incorporated into α-ketoglutarate and then into the C4 position of glutamate and glutamine. The combined signal of these two amino acids, referred to as Glx, serves as a marker for oxidative metabolism. biorxiv.orgbiorxiv.org

Deuterated Water: The TCA cycle also releases deuterated water, which can be detected by DMI. biorxiv.org

Research studies have demonstrated the power of detecting these metabolites. In brain tumor models, DMI revealed pronounced metabolic differences between cancerous and normal tissue, visualizing the Warburg effect—a state of elevated glycolysis even in the presence of oxygen—through a high ratio of labeled lactate to Glx in the tumor. researchgate.netnih.govyale.edu

The table below summarizes key deuterated metabolites detected using DMI after administration of a C6-deuterated hexose.

Detected CompoundDeuterium PositionMetabolic Pathway IndicatedKey Research Finding
Glucose/GlycogenC6Substrate pool / GlycogenesisShows substrate distribution and storage, particularly in the liver. researchgate.netnih.gov
LactateC3GlycolysisElevated levels in brain tumors highlight the Warburg effect. researchgate.netnih.govyale.edu
Glutamate + Glutamine (Glx)C4TCA Cycle / Oxidative MetabolismLower levels in tumors compared to healthy brain tissue. yale.edu
WaterN/ATCA CycleGeneral marker of oxidative metabolic activity. biorxiv.org

Metabolic Tracing and Flux Analysis Utilizing D 6,6 2h2 Galactose

Elucidation of Galactose Interconversion Pathways

The primary route for galactose utilization is its conversion to glucose, a process that is fundamental for its entry into central energy-producing pathways. wikipedia.org D-[6,6'-2H2]galactose is instrumental in dissecting the kinetics and flux of this conversion.

The catabolism of D-galactose is accomplished through the Leloir pathway, which converts it into the metabolically versatile intermediate, glucose-1-phosphate. tuscany-diet.netwikipedia.org This pathway involves the sequential action of four key enzymes: galactose mutarotase, galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4-epimerase (GALE). wikipedia.orgnih.gov

The use of this compound enables the direct probing of this pathway's activity. The deuterium (B1214612) label is retained during the initial enzymatic steps:

Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate. tuscany-diet.netwikipedia.org By administering this compound, the rate of this compound-1-phosphate formation can be measured, providing a direct assessment of GALK activity in vivo.

Galactose-1-phosphate uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgwikipedia.org Following the deuterated molecule allows for the measurement of the rate of D-[6,6'-2H2]UDP-galactose formation.

UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose. wikipedia.orgnih.gov This reversible reaction is a critical control point. Tracing with this compound helps determine the net direction and velocity of this epimerization under different physiological conditions.

By taking samples over time and analyzing the isotopic enrichment of these intermediates using techniques like mass spectrometry, researchers can calculate the kinetic parameters of these enzymes within their native cellular environment.

The Leloir pathway effectively converts galactose into glucose precursors. nih.govmhmedical.com Because key enzymatic steps in the pathway are reversible, the flux between glucose and galactose can proceed in both directions depending on the metabolic needs of the cell. tuscany-diet.net this compound is an ideal tracer for quantifying the net flux from galactose to glucose.

Following administration of this compound, the deuterium label will appear in the plasma glucose pool as D-[6,6'-2H2]glucose. The rate of appearance of this labeled glucose, measured by mass spectrometry, provides a direct quantification of the galactose-to-glucose conversion rate. humankinetics.com This data is crucial for understanding how organisms handle dietary galactose and for studying diseases where this conversion is impaired.

Table 1: Representative Data for Galactose-to-Glucose Conversion Flux

Contribution to Glycolysis and Gluconeogenesis Fluxes

Once converted to glucose-6-phosphate, the carbon skeleton of galactose can enter central metabolic pathways like glycolysis or be utilized for glucose synthesis via gluconeogenesis.

Galactose enters the glycolytic pathway after its conversion to glucose-6-phosphate via the Leloir pathway. themedicalbiochemistrypage.orgmicrobenotes.comyoutube.com The use of this compound allows for the precise tracking of the galactose-derived carbon into downstream glycolytic intermediates. The deuterium label on carbon 6 is maintained through the upper stages of glycolysis. wikipedia.org

When D-[6,6'-2H2]glucose-6-phosphate is metabolized, it eventually yields D-[3,3'-2H2]pyruvate. This deuterated pyruvate can then be converted into other key metabolic intermediates, such as D-[3,3'-2H2]lactate or D-[3,3'-2H2]alanine. By measuring the isotopic enrichment in these downstream metabolites, the contribution of galactose to the total glycolytic flux can be determined. nih.gov This technique is valuable for studying how different tissues utilize galactose as an energy source. microbenotes.comnih.gov

Table 2: Deuterium Enrichment in Glycolytic Metabolites

Gluconeogenesis is the metabolic process of synthesizing glucose from non-carbohydrate precursors, occurring primarily in the liver. wikipedia.org Stable isotopes, particularly deuterium from deuterated water (2H2O), are widely used to measure the rate of gluconeogenesis. nih.govmetsol.comnih.gov The principle is that deuterium from body water is incorporated into specific, non-exchangeable positions on the carbon skeleton of glucose during its synthesis. physiology.orgdiabetesjournals.org

While this compound is primarily a tracer for the fate of the hexose (B10828440) molecule itself, its metabolism can contribute to the deuterium pool available for gluconeogenic labeling. For instance, if D-[6,6'-2H2]glucose (formed from the tracer) enters the pentose (B10789219) phosphate (B84403) pathway, the deuterium can be transferred to form deuterated NADPH. This NADPH can then serve as a deuterium donor for reductive biosynthesis reactions, including steps in gluconeogenesis. By tracking the appearance of deuterium in specific positions of the glucose molecule other than C6, one can assess the extent to which the tracer's deuterium has been recycled through broader metabolic networks and incorporated into newly synthesized glucose.

Table 3: Deuterium Incorporation into Glucose Positions via Gluconeogenesis

Analysis of Glycogen (B147801) Synthesis Pathways in Non-Human Models

Glycogen is the primary storage form of glucose in animals, found mainly in the liver and muscle. The direct precursor for glycogen synthesis is UDP-glucose. Since the Leloir pathway converts galactose into UDP-glucose (via UDP-galactose), this compound is an excellent tracer for studying the contribution of dietary galactose to glycogen stores. tuscany-diet.net

In non-human models, such as rats, researchers can administer this compound and subsequently measure the incorporation of D-[6,6'-2H2]glucose units into tissue glycogen. nih.gov By obtaining tissue samples (e.g., from the liver) at different time points after tracer administration, the rate of glycogen synthesis from a galactose source can be quantified. springernature.comcolumbia.edu This is achieved by isolating glycogen, hydrolyzing it back to glucose, and measuring the isotopic enrichment of the resulting glucose using nuclear magnetic resonance (NMR) or mass spectrometry. nih.gov These studies are vital for understanding how different dietary carbohydrates contribute to energy storage.

Table 4: Deuterium Enrichment in Liver Glycogen in a Rat Model

Direct and Indirect Pathways of Hepatic Glycogen Formation

Hepatic glycogen, the primary storage form of glucose in the liver, can be synthesized through two main pathways: the direct and indirect pathways. The direct pathway involves the direct incorporation of glucose from the bloodstream into glycogen. In contrast, the indirect pathway entails the initial metabolism of glucose or other precursors to three-carbon intermediates, such as lactate (B86563) and alanine, which are then used to synthesize glucose-6-phosphate via gluconeogenesis before being incorporated into glycogen nih.govnih.gov.

Studies have demonstrated that dietary galactose is a significant contributor to liver glycogen synthesis nih.gov. When co-ingested with glucose, galactose can be efficiently converted to glycogen. Research in rats has shown that when a diet containing 10% galactose is consumed, approximately 23% of the newly synthesized hepatic glycogen is derived from this galactose nih.gov. This highlights the liver's capacity to utilize galactose as a substrate for glycogen replenishment. The relative contributions of the direct and indirect pathways to glycogen formation are crucial in understanding hepatic carbohydrate metabolism under various physiological and pathological conditions nih.govnih.gov.

Galactose-Derived Contributions to Glycogen Precursors

Galactose is a highly effective precursor for hepatic glycogen synthesis. nih.gov Upon absorption, galactose is transported to the liver, where it enters the Leloir pathway to be converted into glucose-1-phosphate, a direct precursor for glycogen synthesis. mhmedical.com This conversion allows galactose to be an efficient source for replenishing liver glycogen stores. In fact, some studies suggest that galactose may be more effective than glucose in restoring liver glycogen, particularly after exercise.

The contribution of galactose to glycogen precursors is significant. It has been estimated that dietary galactose can contribute to approximately 19% of liver glycogen synthesis in healthy individuals nih.gov. The efficiency of galactose as a glycogen precursor is influenced by various factors, including the presence of other hexoses like glucose. In cultured rat fetal hepatocytes, the efficiency of hexose contribution to glycogenesis was found to be in the order of galactose > glucose > fructose nih.gov. This indicates that galactose is readily taken up and metabolized by the liver for glycogen storage.

Relative Contribution of Different Hexoses to Hepatic Glycogenesis
HexoseRelative Efficiency as a Glycogen PrecursorPrimary Metabolic Pathway
GalactoseHighLeloir Pathway
GlucoseModerateGlycolysis/Glycogenesis
FructoseLowFructolysis

Kinetic Isotope Effects (KIE) in Galactose-Metabolizing Enzymes

Probing Enzyme Mechanisms with Deuterated Substrates

The use of deuterated substrates like this compound is a powerful technique to investigate the mechanisms of enzyme-catalyzed reactions. By replacing hydrogen atoms with deuterium at specific positions, researchers can measure the kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution. The magnitude of the KIE can provide valuable insights into the transition state of the reaction and help identify which bonds are broken or formed in the rate-determining step.

In the study of galactose oxidase, a copper-containing enzyme that catalyzes the oxidation of primary alcohols to aldehydes, deuterated galactose has been instrumental. Galactose oxidase operates through a ping-pong mechanism involving radical intermediates nih.gov. The use of 6-protio and 6-deutero galactose substrates has allowed for the detailed examination of the enzyme's reductive half-reaction. These studies have revealed a large KIE, indicating that the abstraction of a hydrogen atom from the C-6 position of galactose is a key part of the catalytic mechanism nih.gov.

Identification of Rate-Determining Steps in Enzyme Catalysis

Kinetic isotope effect studies with this compound have been crucial in identifying the rate-determining steps in enzymes such as galactose oxidase. For this enzyme, steady-state measurements of oxygen consumption at low galactose concentrations using 1-O-methyl-6,6'-di-[2H]-α-D-galactopyranoside revealed an unusually large KIE (kH/kD = 22.5 ± 2) nih.gov. This large value strongly suggests that the cleavage of the C-H bond at the C-6 position of galactose is the rate-determining step in the substrate oxidation half-reaction.

Furthermore, at high galactose concentrations, where the oxygen half-reaction becomes rate-limiting, a surprisingly large KIE (kH/kD = 8 ± 1) was still observed nih.gov. This indicates that the hydrogen atom removed from galactose also participates in the rate-limiting step of the subsequent reaction with oxygen nih.gov. These findings, derived from studies with deuterated galactose, have been fundamental in constructing a detailed model of the catalytic cycle of galactose oxidase.

Kinetic Isotope Effects in Galactose Oxidase with Deuterated Substrate
ConditionObserved KIE (kH/kD)Inferred Rate-Determining Step
Low Galactose Concentration22.5 ± 2Substrate Oxidation (C-H bond cleavage)
High Galactose Concentration8 ± 1Oxygen Half-Reaction

Stable Isotope Tracing in Distinct Biological Systems

Microbial Metabolic Network Analysis with this compound

While stable isotopes like 13C are widely used in microbial metabolic flux analysis to elucidate complex metabolic networks, the specific application of this compound in this context is not extensively documented in the available research. However, the principles of stable isotope tracing are broadly applicable to various organisms and isotopologues. In microbial systems, introducing a labeled substrate like deuterated galactose would allow for the tracking of the deuterium atoms as they are incorporated into various metabolic intermediates and end products. This information can be used to map active metabolic pathways and quantify the flux through different routes. For instance, in bacteria and yeast that can utilize galactose, this compound could be used to trace the flow of carbon through the Leloir pathway and into central carbon metabolism, including glycolysis and the pentose phosphate pathway. The distribution of the deuterium label in amino acids, organic acids, and other metabolites would provide a detailed picture of the metabolic network's operation.

Investigating Carbohydrate Dynamics in Isolated Cellular Models

The use of stable isotope tracers in isolated cellular models provides a powerful method for dissecting complex metabolic networks under controlled laboratory conditions. This compound, a deuterated version of the monosaccharide galactose, serves as a valuable probe for tracing the metabolic fate of galactose and quantifying its contribution to various cellular pathways. By replacing two hydrogen atoms with deuterium on the C6 carbon, researchers can track the journey of this sugar as it is processed by cells, offering detailed insights into carbohydrate dynamics without the complications of radiation associated with other labeling techniques.

When introduced into cell culture media, this compound is taken up by cells and enters the Leloir pathway, the primary route for galactose metabolism. nih.gov This pathway converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate, a central hub in carbohydrate metabolism. From this point, the deuterium label from the original galactose molecule can be traced as it flows into several key metabolic routes:

Glycolysis: For energy production.

Pentose Phosphate Pathway (PPP): For the synthesis of nucleotides and NADPH.

Glycogenesis: For storage as glycogen.

Hexosamine Biosynthetic Pathway (HBP): For the synthesis of UDP-N-acetylglucosamine, a critical precursor for glycosylation.

Studies utilizing isotopically labeled galactose in various cancer cell lines, such as Acute Myeloid Leukaemia (AML), have demonstrated that galactose can be a significant contributor to pathways beyond simple energy production, including one-carbon metabolism. mdpi.com By using this compound, researchers can quantify the flux through these pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods detect the mass difference imparted by the deuterium atoms, allowing for the identification and quantification of labeled downstream metabolites.

Research in different cell types, including primary human muscle cells and various cancer cell lines, has established that replacing glucose with galactose in culture media forces cells to shift their energy production from anaerobic glycolysis towards oxidative phosphorylation. plos.orgnih.govnih.gov This "galactose switch" is a common experimental setup to investigate mitochondrial function. The use of this compound in such models would allow for a precise quantification of how galactose-derived carbons are funneled into the TCA cycle and utilized for oxidative metabolism.

Detailed Research Findings in a Hypothetical Cellular Model

To illustrate the application of this compound, consider a hypothetical study comparing its metabolism in a cancer cell line known for its reliance on glycolysis (e.g., a "Warburg effect" phenotype) versus a non-cancerous control cell line. After incubating both cell types with this compound, cellular metabolites would be extracted and analyzed by LC-MS/MS to determine the extent of deuterium incorporation. The expected findings could be summarized in the table below.

Table 1: Illustrative Deuterium Label Incorporation from this compound into Key Metabolite Pools

MetaboliteMetabolic PathwayCancer Cell Line (% Deuterium Labeling)Control Cell Line (% Deuterium Labeling)
LactateGlycolysis15.2 ± 2.18.5 ± 1.5
CitrateTCA Cycle5.8 ± 0.912.3 ± 1.8
Ribose-5-PhosphatePentose Phosphate Pathway9.3 ± 1.36.1 ± 0.8
UDP-N-acetylglucosamineHexosamine Pathway25.6 ± 3.418.9 ± 2.5
GlycogenGlycogenesis4.1 ± 0.79.7 ± 1.2

Note: Data are hypothetical and presented for illustrative purposes to demonstrate the potential experimental output. The percentage of deuterium labeling represents the fraction of the metabolite pool that has incorporated the deuterium tracer from this compound.

In this illustrative example, the cancer cells show a higher channeling of galactose towards lactate production and the hexosamine pathway, suggesting a reliance on anaerobic glycolysis and increased glycosylation, which are common features of malignant cells. Conversely, the control cells direct a larger fraction of galactose towards the TCA cycle and glycogen storage, indicative of a more conventional and efficient energy metabolism. Such data, derived from tracing this compound, would provide quantitative evidence of the metabolic reprogramming that occurs in cancer and highlight specific pathways that are altered.

Applications of D 6,6 2h2 Galactose in Advanced Biochemical Research

Studies on Glycoconjugate Biosynthesis and Turnover

Glycoconjugates, which include glycoproteins and glycolipids, are vital macromolecules involved in cellular recognition, signaling, and immune responses. Galactose is a fundamental building block of the carbohydrate chains (glycans) attached to these molecules. The use of D-[6,6'-2H2]galactose allows for the detailed investigation of the synthesis (biosynthesis) and breakdown (turnover) of these complex structures.

The biosynthesis of glycoproteins and glycolipids occurs through a series of enzymatic reactions, primarily in the endoplasmic reticulum and Golgi apparatus. When this compound is introduced to cells or animal models, it enters the Leloir pathway, the main route for galactose metabolism. Here, it is converted into UDP-D-[6,6'-2H2]galactose. This labeled nucleotide sugar then serves as a donor for glycosyltransferase enzymes, which attach the deuterated galactose to growing glycan chains on proteins and lipids.

By using techniques like mass spectrometry, researchers can detect the mass shift caused by the deuterium (B1214612) label in isolated glycoproteins and glycolipids. This provides direct evidence of new synthesis and allows for the quantification of the rate at which these molecules are produced. For example, studies using isotopically labeled hexoses can reveal how different cellular conditions, such as disease states or drug treatments, affect the glycosylation process.

Beyond simply confirming incorporation, this compound is a dynamic tracer used to measure the entire lifecycle of glycoconjugates. In "pulse-chase" experiments, cells are first exposed to the deuterated galactose for a short period (the "pulse") and then transferred to a medium with unlabeled galactose (the "chase"). By analyzing the amount of labeled galactose in the glycoconjugate pool over time, scientists can determine the rates of both synthesis and degradation. This approach provides critical insights into how cells maintain homeostasis of these important surface and secreted molecules.

Elucidation of Specific Metabolic Responses in Animal Models

Animal models are essential for understanding how metabolism is regulated at the whole-organism level. This compound, alongside other stable isotope tracers, enables researchers to probe metabolic pathways in vivo, providing a more complete picture of physiological and pathological processes.

Dietary changes can profoundly impact cellular metabolism. By administering this compound to animal models on different diets, researchers can trace how the body's handling of galactose is altered. For example, a high-fat diet might change the flux of galactose into pathways for energy storage versus its use in building glycoconjugates. Stable isotope tracers are instrumental in quantifying these shifts, offering a detailed view of metabolic reprogramming that goes beyond static measurements of metabolite concentrations.

Different organs metabolize sugars in distinct ways. The liver is the primary site for galactose metabolism, where it is efficiently converted to glucose or used for glycogen (B147801) and glycoprotein (B1211001) synthesis. researchgate.netmicrobenotes.com The brain also utilizes galactose, incorporating it into crucial components of nerve tissue like galactocerebrosides. nih.gov

Using this compound in animal models allows for tissue-specific analysis. After administration of the tracer, tissues like the liver and brain can be harvested and their metabolites analyzed. This reveals the fate of galactose in each organ. For instance, studies using labeled galactose in rats have shown its capacity to be taken up and metabolized not only by the liver but also significantly by the brain. nih.gov Such studies can determine the rate of galactose conversion to glucose in the liver or its incorporation into brain glycolipids, providing valuable data on organ-specific carbohydrate handling in health and disease. nih.govnih.gov

Table 1: Illustrative Data on Labeled Galactose Metabolite Distribution in Animal Tissues

This table presents hypothetical data based on findings from stable isotope tracing studies to illustrate tissue-specific metabolism.

TissueLabeled MetaboliteRelative Abundance (%)Primary Metabolic Fate
Liver [¹³C]Galactose-1-Phosphate45%Conversion to Glucose, Glycogen Synthesis
[¹³C]Galactonate30%Oxidative Pathway
[¹³C]Glucose20%Export to Circulation
[¹³C]Lactate5%Glycolysis
Kidney [¹³C]Galactitol50%Polyol Pathway
[¹³C]Galactose35%Excretion/Reabsorption
[¹³C]Lactate15%Local Energy Use
Brain [¹³C]Galactose60%Incorporation into Glycolipids
[¹³C]Glutamate/Glutamine25%Neurotransmitter Synthesis
[¹³C]Lactate15%Neuronal Energy Substrate
Heart [¹³C]Galactitol40%Polyol Pathway
[¹³C]Galactose-1-Phosphate30%Entry into Glycolysis
[¹³C]Lactate30%Energy Production
Muscle [¹³C]Galactose70%Slow Uptake
[¹³C]Galactose-1-Phosphate20%Minor Glycolytic Entry
[¹³C]Lactate10%Local Energy Use

Animal Models for Studying Biochemical Mechanisms of Senescence Induced by Galactose

Chronic administration of high doses of D-galactose (the unlabeled form) is a widely used and established animal model to induce accelerated aging, or senescence. nih.govmdpi.com This model mimics many aspects of natural aging, including increased oxidative stress, inflammation, cognitive decline, and neurodegeneration. frontiersin.orgspandidos-publications.com The underlying biochemical mechanisms are complex, involving the production of advanced glycation end-products (AGEs) and the generation of reactive oxygen species (ROS) during galactose metabolism. nih.govfrontiersin.org

Within this established D-galactose-induced aging model, a tracer like this compound would be a powerful tool to dissect the specific metabolic fluxes that contribute to the aging phenotype. By tracing the deuterated label, researchers could quantify how much of the administered galactose is shunted into problematic pathways, such as the one catalyzed by aldose reductase which produces galactitol, an alcohol that can cause osmotic stress. nih.gov This allows for a precise investigation into how metabolic dysregulation contributes to the aging process at a molecular level.

Table 2: Key Biochemical Changes in D-galactose Induced Senescence Models

ParameterObserved ChangeImplication in AgingReference
Oxidative Stress Markers (MDA, H₂O₂) IncreasedLipid peroxidation, cellular damage nih.govfrontiersin.org
Antioxidant Enzymes (SOD, GSH-Px) DecreasedReduced capacity to neutralize ROS mdpi.comfrontiersin.org
Advanced Glycation End-products (AGEs) IncreasedProtein cross-linking, inflammation, dysfunction frontiersin.orgspandidos-publications.com
Inflammatory Markers (NF-κB) IncreasedChronic low-grade inflammation mdpi.com
Senescence-Associated β-galactosidase IncreasedMarker of senescent cells mdpi.comaging-us.com
Mitochondrial Function ImpairedDecreased ATP production, increased ROS mdpi.com
Cognitive Function (e.g., Morris Water Maze) ImpairedLearning and memory deficits frontiersin.org

Future Directions and Emerging Methodologies in Deuterated Galactose Research

Development of Novel D-[6,6'-2H2]galactose Derivatives for Specialized Tracing Applications

The future of metabolic tracing lies in the development of novel tracer derivatives designed for highly specific applications. While this compound is a powerful tool for tracking the fate of the galactose backbone, modifying its structure can unlock new research possibilities. The strategic chemical modification of this compound could yield derivatives with tailored properties, enabling researchers to investigate metabolic processes with greater specificity.

Future research efforts may focus on several key areas of derivative development:

Tissue-Specific Targeting: Derivatives could be engineered to be preferentially taken up by specific cell types or organs. This could be achieved by attaching moieties that bind to cell-surface receptors unique to a target tissue, allowing for the precise investigation of metabolic fluxes within that specific environment.

Pathway-Specific Probes: Modifications could be designed to make the galactose derivative a more specific substrate for a particular enzyme or metabolic pathway. This would reduce metabolic "noise" from competing pathways and provide a clearer signal for the process under investigation.

Enhanced Detection Properties: Derivatives could be synthesized to include additional reporter groups, alongside the deuterium (B1214612) label, that are more amenable to certain detection technologies. This could involve adding fluorescent tags for optical imaging or moieties that improve ionization for mass spectrometry, thereby increasing analytical sensitivity.

The development of such specialized tracers will require a multidisciplinary approach, combining expertise in synthetic chemistry, biochemistry, and metabolic sciences to create the next generation of tools for dissecting complex metabolic networks.

Integration of Deuterium Tracing with Omics Technologies (e.g., Fluxomics)

The true power of deuterium tracing is realized when it is integrated with other "omics" technologies in a systems biology framework. Fluxomics, which focuses on measuring the rates of metabolic reactions (fluxes), is a particularly synergistic partner for stable isotope tracing. frontiersin.org By using tracers like this compound, researchers can move beyond static snapshots of metabolite concentrations (metabolomics) to quantify the dynamic activity of metabolic pathways. frontiersin.org

The integration of data from deuterium tracing experiments with genomics, transcriptomics, and proteomics provides a holistic view of cellular regulation. This multi-omics approach, sometimes termed 'Deuteromics', allows for the simultaneous exploration of multiple metabolic pathways. metsol.com For instance, observing an increased flux through a galactose-utilizing pathway (measured with this compound) while also seeing an upregulation of the genes and proteins corresponding to the enzymes in that pathway provides a much stronger and more complete understanding of the metabolic response to a given stimulus.

Fluxomics studies utilize stable isotope labels to track the movement of atoms through a metabolic network. frontiersin.orgnih.gov The pattern of label incorporation into downstream metabolites is measured, and this data is used in computational models to calculate the rates of the reactions that produced them. nih.gov This reveals the functioning of multi-molecular metabolic pathways and is increasingly applied in biotechnology and pharmacology. frontiersin.org

Table 1: Integration of this compound Tracing with Omics Technologies

Omics Technology Type of Data Provided Synergy with Deuterium Tracing
Genomics DNA sequence, genetic variations Correlates genetic predispositions with metabolic pathway function and galactose metabolism.
Transcriptomics Gene expression levels (RNA) Links changes in gene expression for metabolic enzymes with observed metabolic fluxes.
Proteomics Protein abundance and modifications Connects the quantity and activity state of enzymes to the actual rates of reactions they catalyze.
Metabolomics Concentrations of small molecules Provides a static snapshot of the metabolic state, which is given dynamic context by flux data.

| Fluxomics | Rates of metabolic reactions (fluxes) | Directly utilizes this compound data to quantify the dynamic activity of galactose pathways. frontiersin.org |

This integrated approach is essential for understanding how genetic information is translated into a functional metabolic phenotype and how this process is altered in disease states.

Advancements in Analytical Sensitivity and Spatial Resolution for In Vivo Deuterium Detection

A significant challenge in the field of stable isotope tracing is the ability to detect the labeled compounds with high sensitivity and resolution directly within a living organism (in vivo). Recent and ongoing advancements in analytical techniques are addressing these limitations, paving the way for more widespread and detailed in vivo studies using tracers like this compound.

Deuterium Metabolic Imaging (DMI) has emerged as a promising non-invasive technique for studying metabolism in vivo. nih.gov DMI is a magnetic resonance-based method that can detect the signal from deuterium-labeled compounds and their metabolic products. nih.govresearchgate.net Unlike other imaging methods, DMI can be used to observe metabolic processes over extended periods, from hours to days. nih.gov However, a primary challenge for the clinical translation of DMI is its currently insufficient spatial resolution. nih.gov

To overcome these limitations, several innovative strategies are being developed:

Deep Learning Enhancement: A novel deep learning method, the PReserved Edge ConvolutIonal neural network for Sensitivity Enhanced DMI (PRECISE-DMI), has been developed to enhance the sensitivity of DMI. arxiv.org This approach uses a convolutional neural network to process the DMI data, which can improve the sensitivity by as much as 3-fold. arxiv.org This allows for more precise determination of labeled metabolites at significantly increased spatial resolution or in much shorter scan times. arxiv.org

Improved Neutron Activation Analysis: For quantifying elemental deposition, in vivo neutron activation analysis (IVNAA) systems are being improved. nih.gov Novel thermal neutron enhancement methods can significantly increase the number of useful neutrons while maintaining an acceptable radiation dose. nih.gov This greatly decreases the detection limit of the system for elemental quantification. nih.gov

Chemical Derivatization: For ex vivo analysis of tissues from in vivo studies, chemical derivatization can improve detection sensitivity. Treating samples with specific reagents can increase the hydrophobicity and molecular mass of the analytes. mdpi.com This shifts their signals into a region with less chemical noise, improving the response in mass spectrometry. mdpi.com

Table 2: Comparison of Emerging Technologies for In Vivo Deuterium Detection

Technology Principle Advantages Current Challenges
Deuterium Metabolic Imaging (DMI) Magnetic Resonance Spectroscopy (MRS) tuned to detect deuterium nuclei. nih.govresearchgate.net Non-invasive; allows for long-term observation of metabolic processes. nih.gov Low intrinsic sensitivity and spatial resolution compared to proton MRI. nih.gov
PRECISE-DMI Deep learning-based processing of DMI data. arxiv.org 3-fold improvement in sensitivity; enables higher spatial resolution or shorter scan times. arxiv.org Potential for inaccuracies if regularization is overused. arxiv.org

| Enhanced IVNAA | Neutron activation of elements followed by detection of gamma rays. nih.gov | High sensitivity for certain elements. | Limited to elemental quantification, not molecular tracking. nih.gov |

These advancements are critical for translating metabolic discoveries from the laboratory to clinical applications, enabling the non-invasive monitoring of metabolic responses to therapies and dietary interventions.

Expansion of this compound Use in Systems Biology for Comprehensive Metabolic Modeling

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov A key tool in systems biology is the creation of comprehensive metabolic models, such as genome-scale metabolic models (GSMMs). nih.gov These models are mathematical frameworks that contain all known metabolic reactions in an organism and are subject to stoichiometric constraints. nih.govdbkgroup.org While powerful, these models are often underdetermined and require experimental data to constrain the possible solutions and accurately predict metabolic behavior.

Data from tracer experiments using this compound is exceptionally valuable for building and validating these models. By tracking the fate of the deuterium label, researchers can obtain quantitative data on the fluxes through specific pathways involved in galactose metabolism. This experimental data provides crucial constraints for metabolic models, refining their predictive power.

The process involves an iterative cycle between experimentation and modeling:

Model Construction: A GSMM is built based on genomic and biochemical data. nih.gov

Tracer Experiment: An in vivo or in vitro experiment is performed using this compound.

Data Acquisition: The distribution of the deuterium label in various downstream metabolites is measured using techniques like mass spectrometry or DMI.

Model Constraint: The experimentally measured fluxes are used as inputs to constrain the metabolic model. This reduces the solution space and forces the model to align with real biological activity.

Model Prediction and Validation: The constrained model can then be used to predict fluxes through other parts of the metabolic network or to simulate the effects of genetic or environmental perturbations. These predictions can then be tested in subsequent tracer experiments.

By integrating quantitative flux data obtained from this compound, metabolic models can provide a mechanistic link between genotype and phenotype. nih.gov This approach allows for a system-level understanding of how perturbations in galactose metabolism can impact the entire metabolic network and contribute to various physiological or pathological states.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.